rac-(1R,3S)-3-amino-1-(trifluoromethyl)cyclopentan-1-ol hydrochloride
CAS No.: 2230013-05-3
Cat. No.: VC11570121
Molecular Formula: C6H11ClF3NO
Molecular Weight: 205.60 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2230013-05-3 |
|---|---|
| Molecular Formula | C6H11ClF3NO |
| Molecular Weight | 205.60 g/mol |
| IUPAC Name | (1S,3R)-3-amino-1-(trifluoromethyl)cyclopentan-1-ol;hydrochloride |
| Standard InChI | InChI=1S/C6H10F3NO.ClH/c7-6(8,9)5(11)2-1-4(10)3-5;/h4,11H,1-3,10H2;1H/t4-,5+;/m1./s1 |
| Standard InChI Key | TYTZANNWKOWQOQ-JBUOLDKXSA-N |
| Isomeric SMILES | C1C[C@](C[C@@H]1N)(C(F)(F)F)O.Cl |
| Canonical SMILES | C1CC(CC1N)(C(F)(F)F)O.Cl |
Introduction
rac-(1R,3S)-3-amino-1-(trifluoromethyl)cyclopentan-1-ol hydrochloride is a chemical compound that belongs to the class of cyclopentane derivatives. It is characterized by its complex structure, which includes a trifluoromethyl group and an amino group attached to a cyclopentane ring. The compound is often used in pharmaceutical research due to its potential biological activity.
Chemical Stability
The stability of this compound is generally influenced by its hydrochloride salt form, which can affect its solubility and reactivity in various solvents.
Synthesis and Preparation
The synthesis of rac-(1R,3S)-3-amino-1-(trifluoromethyl)cyclopentan-1-ol hydrochloride typically involves multi-step organic reactions. These may include the formation of the cyclopentane ring, introduction of the trifluoromethyl group, and incorporation of the amino group. The hydrochloride salt is often formed by reacting the parent compound with hydrochloric acid.
Biological Activity and Applications
While specific biological activities of rac-(1R,3S)-3-amino-1-(trifluoromethyl)cyclopentan-1-ol hydrochloride are not extensively documented, compounds with similar structures are often investigated for their potential in drug development. The presence of a trifluoromethyl group can enhance lipophilicity and metabolic stability, making such compounds interesting candidates for pharmaceutical applications.
Safety and Handling
Handling of rac-(1R,3S)-3-amino-1-(trifluoromethyl)cyclopentan-1-ol hydrochloride requires standard laboratory precautions due to its potential reactivity and toxicity. It is advisable to consult safety data sheets (SDS) for detailed information on handling and storage.
Research Findings and Future Directions
Research on this compound is limited, but studies on similar cyclopentane derivatives suggest potential applications in medicinal chemistry. Further investigations are needed to explore its pharmacological properties and potential therapeutic uses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume